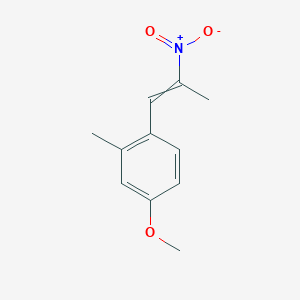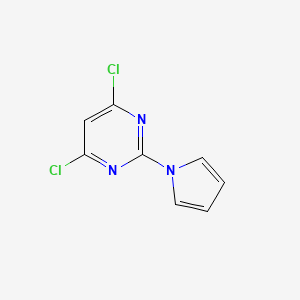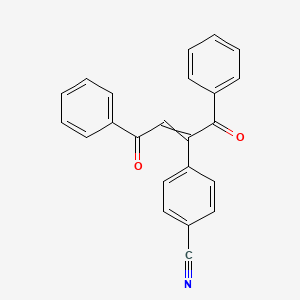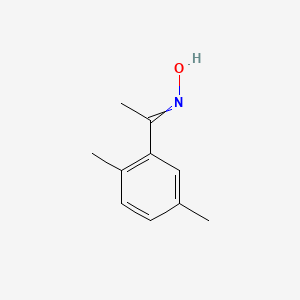![molecular formula C17H28N2O B14379291 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide CAS No. 90068-27-2](/img/structure/B14379291.png)
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide is an organic compound that belongs to the class of amides It features a hexanamide backbone with a 4-(4-methylphenyl)butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide typically involves the reaction of 4-(4-methylphenyl)butylamine with hexanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-(4-Methylphenyl)butylamine: This can be synthesized via the reduction of 4-(4-methylphenyl)butyronitrile using hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The 4-(4-methylphenyl)butylamine is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-methylphenyl)butanone or 4-(4-methylphenyl)butanol.
Reduction: Formation of 6-{[4-(4-Methylphenyl)butyl]amino}hexane.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)butylamine: A precursor in the synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide.
Hexanamide: The parent compound without the 4-(4-methylphenyl)butylamino substituent.
N-Benzylhexanamide: A similar amide with a benzyl group instead of the 4-(4-methylphenyl)butyl group.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 4-(4-methylphenyl)butyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Properties
CAS No. |
90068-27-2 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
6-[4-(4-methylphenyl)butylamino]hexanamide |
InChI |
InChI=1S/C17H28N2O/c1-15-9-11-16(12-10-15)7-4-6-14-19-13-5-2-3-8-17(18)20/h9-12,19H,2-8,13-14H2,1H3,(H2,18,20) |
InChI Key |
WXITWKXSXXNDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCNCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
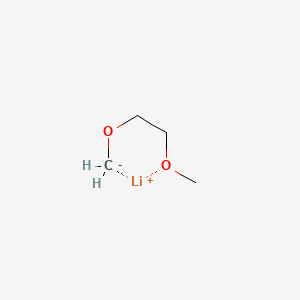
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
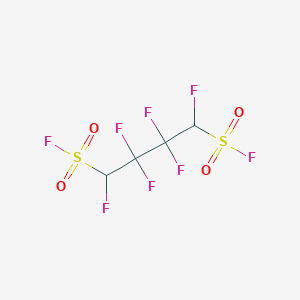
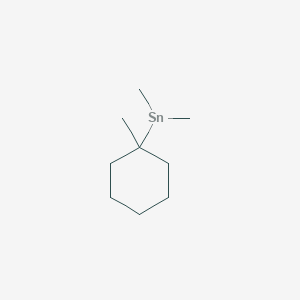

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
